molecular formula C17H15N3O5S2 B2886403 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 898406-07-0

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No.: B2886403
CAS No.: 898406-07-0
M. Wt: 405.44
InChI Key: HVISBRHBTVQJQQ-ISLYRVAYSA-N
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Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O5S2 and its molecular weight is 405.44. The purity is usually 95%.
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Biological Activity

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial and fungal strains, indicating a potential for broad-spectrum antimicrobial effects .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways in pathogens or cancer cells.
  • Interaction with Cellular Receptors : It is hypothesized that the compound interacts with specific receptors or proteins within cells, altering their activity and influencing cellular responses.

Antimicrobial Studies

A study evaluating various benzothiazole derivatives found that those structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 40.2 μmol/mL against multiple bacterial and fungal species. This suggests a promising antimicrobial profile .

Anticancer Activity

Research has indicated that compounds within the benzothiazole class can induce apoptosis in cancer cells. For example, derivatives have been shown to significantly reduce viability in human cancer cell lines by inducing oxidative stress and activating apoptotic pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of benzothiazole derivatives were tested against eight bacterial and eight fungal species. The results indicated that compounds similar to this compound displayed potent activity, making them suitable candidates for further development as antimicrobial agents .
  • Case Study on Anticancer Properties :
    • In vitro studies demonstrated that certain benzothiazole derivatives could inhibit the proliferation of breast cancer cells by up to 70% at concentrations below 50 μM. This highlights the potential for this compound in cancer therapeutics .

Data Tables

Activity Type Tested Compound MIC (μmol/mL) Effectiveness
AntimicrobialBenzothiazole Derivative10.7 - 40.2Broad-spectrum activity
AnticancerBenzothiazole Derivative<50Significant cell viability reduction

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-2-19-14-9-8-12(20(22)23)10-15(14)26-17(19)18-16(21)11-27(24,25)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISBRHBTVQJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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